molecular formula C11H19NO5 B3148927 (R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid CAS No. 660852-86-8

(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Cat. No.: B3148927
CAS No.: 660852-86-8
M. Wt: 245.27 g/mol
InChI Key: XUYBSTJQGVZMSK-SSDOTTSWSA-N
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Description

(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is a chemical compound that belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: The compound can be synthesized through a series of reactions starting with the appropriate starting materials, such as tert-butyl alcohol and a suitable amine precursor. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the oxazolidine ring.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the oxazolidine ring or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at the oxazolidine ring or the carboxylic acid group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Different substituted oxazolidines and carboxylic acids can be obtained.

Mechanism of Action

Target of Action

The primary target of ®-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is amino acids and peptides . This compound is used as a protecting group for these molecules, particularly in the synthesis of peptides .

Mode of Action

The compound acts as a protecting group for amines, which are strong nucleophiles and bases . It is used to convert amines into carbamates, thereby protecting them from reactions that could alter their structure or function . The compound’s mode of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding .

Biochemical Pathways

The compound plays a role in the biosynthetic pathways of peptides . It is involved in the formation of carbamates, which are intermediates in these pathways . The compound’s unique reactivity pattern, due to the crowded tert-butyl group, is highlighted in its applications in chemical transformations .

Pharmacokinetics

The compound’s pharmacokinetics involve its deprotection at high temperatures using a thermally stable ionic liquid . This process is efficient and sustainable, extending the possibility for extraction of water-soluble polar organic molecules . The ionic liquid used in this process has low viscosity and high thermal stability .

Result of Action

The result of the compound’s action is the protection of amino acids and peptides during synthesis . This protection allows for transformations of other functional groups without affecting the amines . After the synthesis, the compound can be removed through a deprotection process .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of an ionic liquid . High temperatures facilitate the deprotection process , while the ionic liquid provides a beneficial effect due to its low viscosity and high thermal stability .

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions of amines during complex synthetic procedures.

  • Biology: The compound can be used in the study of enzyme mechanisms and inhibition, particularly in the context of protease inhibitors.

  • Industry: The compound can be used in the production of various chemicals and materials that require precise control over functional groups.

Comparison with Similar Compounds

  • Boc-protected Amines: Other Boc-protected amines, such as (R)-3-(Boc-amino)piperidine, share similar properties and uses.

  • Oxazolidine Derivatives: Other oxazolidine derivatives with different substituents can be compared in terms of their reactivity and applications.

Uniqueness: (R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is unique due to its specific structure, which includes the Boc protecting group and the oxazolidine ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBSTJQGVZMSK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
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(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
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(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
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(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
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(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Reactant of Route 6
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(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

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